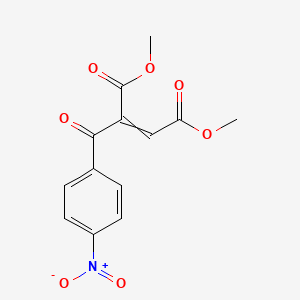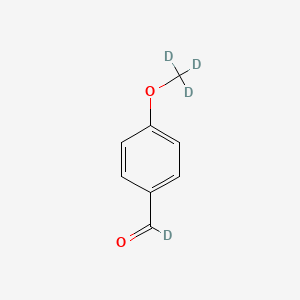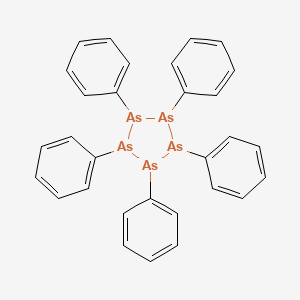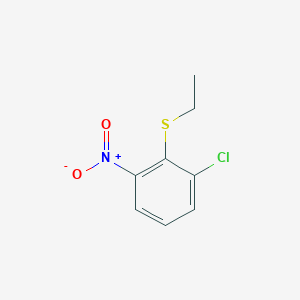
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzoyl group attached to a butenedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate typically involves the esterification of 2-(4-nitrobenzoyl)but-2-enedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 2-(4-aminobenzoyl)but-2-enedioate.
Substitution: Formation of amide or ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-(4-aminobenzoyl)but-2-enedioate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. The nitro group can undergo various redox reactions, making this compound versatile in chemical synthesis and research applications.
Propiedades
Número CAS |
615537-92-3 |
|---|---|
Fórmula molecular |
C13H11NO7 |
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
dimethyl 2-(4-nitrobenzoyl)but-2-enedioate |
InChI |
InChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-3-5-9(6-4-8)14(18)19/h3-7H,1-2H3 |
Clave InChI |
IVALVTSQPZJNMV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)

![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)


![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)

![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)


![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
